Lipophilicity Advantage Over the Fully Aromatic 4-Phenylthieno[3,2-c]pyridine
4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine (CAS 76356-25-7) exhibits a calculated logP of 2.58, which places it within the optimal range for oral bioavailability (logP 1–3) per Lipinski's Rule of Five, whereas its fully aromatic counterpart 4-phenylthieno[3,2-c]pyridine (CAS 81820-65-7) has a markedly higher computed logP of approximately 3.4, exceeding the recommended threshold . This difference arises from the partially saturated pyridine ring, which introduces a polarisable tertiary amine that remains unprotonated at physiological pH, lowering the overall lipophilicity relative to the planar aromatic system .
| Evidence Dimension | Computed octanol-water partition coefficient (clogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 (PubChem computed); logP = 2.58 (vendor-reported) |
| Comparator Or Baseline | 4-Phenylthieno[3,2-c]pyridine (CAS 81820-65-7): estimated clogP ≈ 3.4 (ACD/Labs prediction) |
| Quantified Difference | ΔlogP ≈ -0.8 units (30% reduction in lipophilicity) |
| Conditions | Computed using XLogP3 algorithm (PubChem) and vendor-provided logP from chemical databases. |
Why This Matters
A logP below 3 reduces the risk of poor aqueous solubility, high metabolic clearance, and off-target membrane partitioning, making this scaffold a more developable starting point for lead optimisation programmes.
